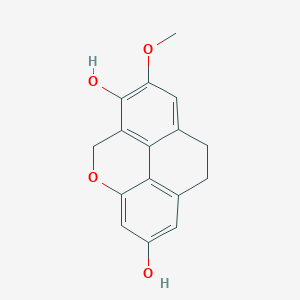

Flaccidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フラシジンは、希少なジテルペノイドのクラスに属する天然物です。 特定の紅藻から抽出され、ユニークな構造的および化学的特性を持っています . フラシジンは、特殊な自然な臭いを持つ黄色い結晶性固体であり、ジメチルスルホキシドやアセトニトリルなどのいくつかの有機溶媒に可溶です . 抗菌性、殺虫性、抗ウイルス性を示し、バイオメディカル分野で注目されている化合物です .

準備方法

化学反応の分析

フラシジンは、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応で一般的に使用される試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、多くの場合、官能基が修飾されたフラシジンの誘導体を含みます .

科学的研究の応用

作用機序

フラシジンが効果を発揮するメカニズムは、まだ完全には理解されていません。 抗菌性、殺虫性、抗ウイルス活性に関与する特定の分子標的と経路と相互作用すると考えられています . フラシジンの作用機序に関与する正確な分子標的と経路を解明するためには、さらなる研究が必要です .

類似化合物の比較

フラシジンは、その特定の構造と特性のためにジテルペノイドの中でもユニークです。 類似の化合物には、オキソフラシジン、イソオキソフラシジン、フラシジニン、アグロストフィリン、カロシン、カロシニン、カロスミン、カロスミニン、カロスミジンなどがあります . これらの化合物はフラシジンと構造的にいくつかの類似性を共有していますが、特定の官能基と生物活性は異なります . フラシジンのユニークさは、その広範囲の抗菌性、殺虫性、抗ウイルス活性、および潜在的な抗がん活性にあります .

類似化合物との比較

Flaccidin is unique among diterpenoids due to its specific structure and properties. Similar compounds include oxothis compound, isooxothis compound, flaccidinin, agrostophyllin, callosin, callosinin, callosumin, callosuminin, and callosumidin . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities . This compound’s uniqueness lies in its broad spectrum of antibacterial, insecticidal, and antiviral activities, as well as its potential anti-cancer activity .

特性

分子式 |

C16H14O4 |

|---|---|

分子量 |

270.28 g/mol |

IUPAC名 |

6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-5,13-diol |

InChI |

InChI=1S/C16H14O4/c1-19-13-5-9-3-2-8-4-10(17)6-12-15(8)14(9)11(7-20-12)16(13)18/h4-6,17-18H,2-3,7H2,1H3 |

InChIキー |

WOGDWPQSZQNQRT-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C3C(=C1)CCC4=C3C(=CC(=C4)O)OC2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)

![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)